2-Aminothiophenol

Description

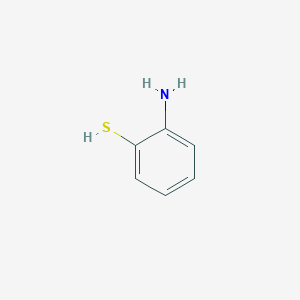

Structure

3D Structure

Properties

IUPAC Name |

2-aminobenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NS/c7-5-3-1-2-4-6(5)8/h1-4,8H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRVRGVPWCUEOGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

123198-82-3, 3292-42-0 (hydrochloride) | |

| Record name | Poly(o-aminothiophenol) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123198-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminothiophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137075 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6051693 | |

| Record name | 2-Aminobenzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Melting point = 26 deg C; [ChemIDplus] Liquid with a stench; Sensitive to air; mp = 19-21 deg C; [Alfa Aesar MSDS] | |

| Record name | 2-Aminothiophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10117 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.02 [mmHg] | |

| Record name | 2-Aminothiophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10117 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

137-07-5, 40451-21-6 | |

| Record name | 2-Aminothiophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137-07-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminothiophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137075 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminothiophenol (mixed isomers) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040451216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminothiophenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4738 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenethiol, 2-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Aminobenzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-aminobenzenethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.798 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINOTHIOPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KIT82KOK2Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties and Structure of 2-Aminothiophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminothiophenol, also known as 2-mercaptoaniline, is a bifunctional aromatic organic compound with the chemical formula C₆H₄(NH₂)(SH).[1] It is a vital building block in the synthesis of a wide array of heterocyclic compounds, most notably benzothiazoles, which are of significant interest in medicinal chemistry and materials science.[1] This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of 2-aminothiophenol, with a focus on data-driven insights and practical experimental details for laboratory applications.

Chemical Structure and Identification

2-Aminothiophenol consists of a benzene ring substituted with an amino (-NH₂) group and a thiol (-SH) group at adjacent positions (ortho substitution). This unique arrangement of functional groups dictates its chemical behavior and reactivity.

| Identifier | Value |

| IUPAC Name | 2-aminobenzenethiol |

| CAS Number | 137-07-5 |

| Molecular Formula | C₆H₇NS |

| SMILES String | Nc1ccccc1S |

| InChI Key | VRVRGVPWCUEOGV-UHFFFAOYSA-N |

Physicochemical Properties

2-Aminothiophenol is a colorless to yellow oily liquid or solid with a low melting point and a characteristic pungent odor.[1] It is sensitive to air and light, and impure samples can be deeply colored.[1]

| Property | Value |

| Molecular Weight | 125.19 g/mol |

| Melting Point | 16-26 °C |

| Boiling Point | 234 °C at 760 mmHg |

| Density | 1.17 g/mL at 25 °C |

| Solubility | Slightly soluble in water. Soluble in organic solvents such as ethanol, ether, and benzene, and in basic aqueous solutions. |

| pKa₁ (-SH) | ~7.9 |

| pKa₂ (-NH₃⁺) | <2 |

| Refractive Index (n20/D) | 1.642 |

Spectroscopic Data

The spectroscopic signature of 2-aminothiophenol is key to its identification and characterization.

| Spectrum | Key Features |

| ¹H NMR | Signals corresponding to the aromatic protons, the amine protons, and the thiol proton. The aromatic region typically shows complex splitting patterns due to the ortho substitution. |

| ¹³C NMR | Resonances for the six aromatic carbons, with the carbons attached to the amino and thiol groups showing characteristic shifts. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), S-H stretching of the thiol (around 2550 cm⁻¹), and C-H and C=C stretching of the aromatic ring. |

| UV-Vis Spectroscopy | Absorption maxima in the ultraviolet region, characteristic of the aromatic system with auxochromic groups. |

Chemical Reactivity and Synthetic Applications

The dual functionality of 2-aminothiophenol makes it a versatile reagent in organic synthesis. Its reactivity is centered around the nucleophilic character of the amino and thiol groups.

Synthesis of Benzothiazoles

A primary application of 2-aminothiophenol is in the synthesis of 2-substituted benzothiazoles. This is typically achieved through condensation with various electrophiles, most commonly aldehydes. The reaction proceeds through the formation of a Schiff base intermediate, followed by intramolecular cyclization and subsequent oxidation.

Oxidation to Disulfide

Like other thiols, 2-aminothiophenol is susceptible to oxidation. In the presence of mild oxidizing agents or even atmospheric oxygen, it readily dimerizes to form 2,2'-diaminodiphenyl disulfide. This reaction is a common side reaction and a consideration during its storage and handling.

Experimental Protocols

General Procedure for the Synthesis of 2-Arylbenzothiazoles

This protocol is a representative example of the synthesis of a benzothiazole derivative from 2-aminothiophenol and an aromatic aldehyde.

Materials:

-

2-Aminothiophenol

-

Substituted aromatic aldehyde (e.g., benzaldehyde)

-

Ethanol

-

Catalyst (e.g., a few drops of acetic acid or a Lewis acid)

-

Oxidizing agent (e.g., air, hydrogen peroxide)

Procedure:

-

In a round-bottom flask, dissolve equimolar amounts of 2-aminothiophenol and the aromatic aldehyde in ethanol.

-

Add a catalytic amount of a suitable acid (e.g., glacial acetic acid).

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate out of the solution. If not, the product can often be precipitated by the addition of water.

-

Collect the solid product by filtration and wash with cold ethanol or a mixture of ethanol and water.

-

Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol, acetone).

Safety and Handling

2-Aminothiophenol is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

| Hazard | Precaution |

| Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. |

| Corrosivity | Causes severe skin burns and eye damage. |

| Environmental Hazard | Very toxic to aquatic life with long-lasting effects. |

| Reactivity | Air and light sensitive. Reacts with strong oxidizing agents. |

Personal Protective Equipment (PPE):

-

Wear protective gloves, clothing, eye protection, and face protection.

-

Use a respirator with an appropriate filter if ventilation is inadequate.

Conclusion

2-Aminothiophenol is a cornerstone synthetic intermediate with a rich and versatile chemistry. Its unique structure, characterized by adjacent amino and thiol groups on an aromatic ring, allows for the efficient construction of a variety of heterocyclic systems, particularly benzothiazoles. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its safe and effective use in research and development, particularly in the fields of medicinal chemistry and materials science. This guide provides a foundational dataset and procedural framework to aid scientists in harnessing the synthetic potential of this important molecule.

References

An In-depth Technical Guide to the Physical Properties of 2-Aminothiophenol (CAS 137-07-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2-Aminothiophenol (CAS 137-07-5), an organosulfur compound widely utilized as a precursor in the synthesis of pharmaceuticals, dyes, and other specialty chemicals.[1][2] The information presented herein is curated for professionals in research and development who require precise and reliable data for experimental design, process development, and safety assessments.

Core Physical and Chemical Properties

2-Aminothiophenol, also known as 2-mercaptoaniline, is an aromatic compound containing both an amino (-NH2) and a thiol (-SH) functional group attached to a benzene ring. This unique structure imparts a distinct set of physical and chemical characteristics that are critical for its application in various synthetic pathways.[3]

Table 1: General and Computed Properties of 2-Aminothiophenol

| Property | Value | Source |

| Chemical Formula | C6H7NS | [1] |

| Molecular Weight | 125.19 g/mol | [1][2][4] |

| Appearance | Colorless to yellow-brown liquid or solid with a unique, strong odor. Impure samples can be deeply colored. | [1][2][5] |

| CAS Number | 137-07-5 | [2][4] |

| EINECS Number | 205-277-3 | [4] |

Table 2: Quantitative Physical Properties of 2-Aminothiophenol

| Property | Value | Conditions | Source |

| Melting Point | 16-21 °C (range from various sources) | [2][4][6][7] | |

| 26 °C | [1] | ||

| Boiling Point | 234 °C | at 760 mmHg | [1] |

| 280 °C | [2][5] | ||

| 70-72 °C | at 0.2 mmHg | [6] | |

| Density | 1.17 - 1.200 g/cm³ | at 25 °C | [1][6] |

| Vapor Pressure | 0.02 mmHg | [4] | |

| 1 hPa | at 69 °C | [8] | |

| Flash Point | 79 °C (174.2 °F) | [6][7][9] | |

| Refractive Index | 1.642 | at 20 °C | |

| pKa | <2 (amino group), 7.90 (thiol group) | at 25 °C | [8] |

Table 3: Solubility Profile of 2-Aminothiophenol

| Solvent | Solubility | Notes | Source |

| Water | Low to insoluble | The hydrophobic aromatic ring limits solubility. | [1][2][3][10] |

| Organic Solvents | Soluble | Mixes freely with benzene, toluene, xylene (BTX), and alcohols. Good solubility in ethanol, acetone, and dichloromethane. | [1][2][3] |

| Basic Water | Soluble | [1] | |

| Acidic Solutions | Increased solubility | Protonation of the amino group enhances interaction with water. | [3] |

Experimental Protocols

Detailed experimental methodologies for determining the physical properties listed above are typically not provided in general chemical datasheets. These protocols often follow standardized methods from organizations such as ASTM International or the Organisation for Economic Co-operation and Development (OECD). For specific, cited experimental procedures, researchers are advised to consult primary research articles or analytical chemistry manuals that focus on the determination of physicochemical properties. For instance, melting point determination is often carried out using a calibrated melting point apparatus, and boiling point can be determined by distillation under specific pressure conditions. Purity, a critical factor influencing these properties, is commonly assessed by gas chromatography (GC), as indicated by some suppliers.[2][5]

Logical Relationships of Physical Properties

The physical properties of 2-Aminothiophenol are interconnected and influence its behavior in chemical reactions and processes. The following diagram illustrates these relationships.

Caption: Interrelation of 2-Aminothiophenol's physical properties.

This guide serves as a foundational resource for professionals engaged in work involving 2-Aminothiophenol. The provided data, compiled from various reputable sources, offers a solid basis for further research and development activities.

References

- 1. 2-Aminothiophenol - Wikipedia [en.wikipedia.org]

- 2. 2-Aminothiophenol (2-aminobenzenethiol)-CAS No. 137-07-5 | Asahi Chemical Co., Ltd. [chem-asahi.co.jp]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. 2-Aminothiophenol | C6H7NS | CID 8713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. dotbglobal.com [dotbglobal.com]

- 6. 2-Aminothiophenol, 98% 137-07-5 India [ottokemi.com]

- 7. haihangchem.com [haihangchem.com]

- 8. 2-Aminobenzenethiol | 137-07-5 [chemicalbook.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. chembk.com [chembk.com]

Synthesis of 2-Aminothiophenol from 2-Nitrobenzenesulfonyl Chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-aminothiophenol, a critical intermediate in the pharmaceutical and chemical industries, from the starting material 2-nitrobenzenesulfonyl chloride. This document details the underlying chemical transformation, provides a thorough experimental protocol, and presents relevant quantitative data for reproducibility and process optimization.

Introduction

2-Aminothiophenol is a key building block in the synthesis of a wide range of heterocyclic compounds, most notably benzothiazoles, which are recognized for their diverse biological activities and are prevalent in many pharmaceutical agents.[1] A reliable and well-documented synthetic route to 2-aminothiophenol is therefore of significant interest to the drug development community. One established method for its preparation involves the reduction of 2-nitrobenzenesulfonyl chloride.[1] This process leverages the simultaneous reduction of both the nitro group and the sulfonyl chloride functionality to yield the desired aminothiol.

This guide will focus on the chemical reduction of 2-nitrobenzenesulfonyl chloride using zinc metal in an acidic medium, a common and effective method for such transformations. The reaction proceeds via a complex mechanism involving multiple electron and proton transfers, ultimately converting the nitro group to an amine and the sulfonyl chloride to a thiol.

Chemical Reaction Pathway

The overall transformation involves the reduction of both the nitro group and the sulfonyl chloride group of 2-nitrobenzenesulfonyl chloride to an amino group and a thiol group, respectively.

Caption: Figure 1: Reaction Pathway for the Synthesis of 2-Aminothiophenol.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of 2-aminothiophenol from 2-nitrobenzenesulfonyl chloride based on reported experimental findings.

| Parameter | Value | Reference |

| Starting Material | 2-Nitrobenzenesulfonyl Chloride | [2] |

| Reagents | Zinc powder, Concentrated Sulfuric Acid | [2] |

| Molar Ratio (Substrate:Zn:H₂SO₄) | 1 : 13.7 : 16.3 (approx.) | [2] |

| Yield | 9.04% | [2] |

Experimental Protocol

This protocol is a composite methodology derived from established procedures for the reduction of nitroarenes and sulfonyl chlorides.[2][3]

4.1. Materials and Equipment:

-

2-Nitrobenzenesulfonyl chloride

-

Zinc powder (fine)

-

Concentrated sulfuric acid

-

Deionized water

-

Sodium carbonate (or other suitable base for neutralization)

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

-

Anhydrous sodium sulfate (or magnesium sulfate) for drying

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus (magnetic stirrer or overhead stirrer)

-

Heating mantle or water bath

-

Ice bath

-

Separatory funnel

-

Filtration apparatus (Büchner funnel and flask)

-

Rotary evaporator

-

Standard laboratory glassware

4.2. Experimental Workflow:

Caption: Figure 2: Experimental Workflow for 2-Aminothiophenol Synthesis.

4.3. Detailed Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 0.75 g (0.003 M) of 2-nitrobenzenesulfonyl chloride.[2] Cool the flask in an ice bath.

-

Addition of Acid: Slowly and carefully add 2.6 ml of concentrated sulfuric acid to the flask with continuous stirring, ensuring the temperature remains low.

-

Addition of Zinc: To the cooled and stirred mixture, add 2.4 g of zinc powder in small portions.[2] The addition should be controlled to manage the exothermic reaction and prevent the temperature from rising too rapidly.

-

Reaction: After the addition of zinc is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. If the reaction is not vigorous, gentle heating may be applied to initiate or sustain the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation:

-

Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), carefully quench the reaction mixture by pouring it over crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated solution of sodium carbonate or other suitable base until the pH is approximately 7-8.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with an organic solvent such as diethyl ether.

-

Combine the organic extracts and wash them with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 2-aminothiophenol.

-

-

Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Safety Precautions

-

This reaction should be performed in a well-ventilated fume hood.

-

Concentrated sulfuric acid is highly corrosive and should be handled with extreme care. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

The reaction between zinc and acid generates hydrogen gas, which is highly flammable. Ensure there are no open flames or ignition sources nearby.

-

The reaction can be exothermic. Proper temperature control is crucial to prevent the reaction from becoming too vigorous.

Conclusion

The synthesis of 2-aminothiophenol from 2-nitrobenzenesulfonyl chloride via zinc reduction in an acidic medium is a viable, albeit potentially low-yielding, method. The protocol provided in this guide offers a detailed procedure for researchers in the field of drug discovery and organic synthesis. Optimization of reaction conditions, such as temperature, reaction time, and the choice of reducing agent and acid, may lead to improved yields and purity of the final product. Careful adherence to safety protocols is paramount throughout the experimental process.

References

An In-depth Technical Guide to the Synthesis of 2-Aminothiophenol from Aniline and Carbon Disulfide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction mechanism, experimental protocols, and quantitative data for the synthesis of 2-aminothiophenol, a vital intermediate in the pharmaceutical and dye industries. The primary industrial route from aniline and carbon disulfide is an indirect, two-step process. The initial reaction produces 2-mercaptobenzothiazole (MBT), which is subsequently hydrolyzed to yield the final product, 2-aminothiophenol.

Core Reaction Pathway

The overall synthesis is a two-stage process:

-

Synthesis of 2-Mercaptobenzothiazole (MBT): Aniline, carbon disulfide, and elemental sulfur react under high temperature and pressure in what is known as the Kelly process.

-

Hydrolysis of 2-Mercaptobenzothiazole: The intermediate MBT is then hydrolyzed, typically using a strong base, to yield 2-aminothiophenol.

Step 1: Synthesis of 2-Mercaptobenzothiazole (MBT)

The industrial production of MBT is predominantly achieved through the Kelly process, which involves the reaction of aniline, carbon disulfide, and sulfur at elevated temperatures and pressures.[1]

Reaction Mechanism

The precise mechanism of the Kelly process is complex and involves numerous intermediates and side reactions.[2] However, a plausible pathway involves the following key steps:

-

Formation of Diphenylthiourea: Aniline reacts with carbon disulfide to form a dithiocarbamic acid intermediate, which then reacts with another molecule of aniline to form diphenylthiourea.

-

Sulfurization and Cyclization: Elemental sulfur acts as a sulfurating agent, leading to the formation of a benzothiazole ring system.

-

Rearrangement and Tautomerization: The intermediate undergoes rearrangement to form the stable 2-mercaptobenzothiazole.

Experimental Protocol: Industrial Synthesis of MBT (Kelly Process)

The following is a generalized industrial protocol for the synthesis of MBT:

-

Charging the Reactor: A high-pressure autoclave is charged with aniline, carbon disulfide, and elemental sulfur.

-

Reaction Conditions: The mixture is heated to a temperature range of 220-250°C.[2] The pressure in the reactor increases to approximately 10 MPa due to the formation of hydrogen sulfide gas.[2] The reaction is typically carried out for 4-5 hours.[3]

-

Product Isolation and Purification: After the reaction is complete, the pressure is released, and the crude MBT is discharged. The crude product is then purified, often by dissolving it in an aqueous sodium hydroxide solution to form the sodium salt of MBT. Insoluble impurities are removed by filtration or decantation. The filtrate is then acidified with a mineral acid, such as sulfuric acid, to precipitate the purified MBT, which is then filtered, washed, and dried.

Quantitative Data for MBT Synthesis

| Parameter | Value | Reference |

| Reactants | Aniline, Carbon Disulfide, Sulfur | [1] |

| Temperature | 220-250 °C | [2] |

| Pressure | ~10 MPa | [2] |

| Reaction Time | 4-5 hours | [3] |

| Yield | 80-90% (based on aniline) | [2] |

Step 2: Hydrolysis of 2-Mercaptobenzothiazole to 2-Aminothiophenol

The second step in the synthesis is the hydrolysis of the 2-mercaptobenzothiazole intermediate to yield 2-aminothiophenol. This is typically achieved by heating MBT in a strong aqueous alkaline solution.

Reaction Mechanism

The hydrolysis of 2-mercaptobenzothiazole in an alkaline medium proceeds through the following steps:

-

Nucleophilic Attack: A hydroxide ion from the alkaline solution attacks the carbonyl-like carbon of the thione group in MBT.

-

Ring Opening: This attack leads to the opening of the thiazole ring, forming an intermediate.

-

Protonation: Upon acidification of the reaction mixture, the intermediate is protonated to yield 2-aminothiophenol and a formate salt as a byproduct.

Experimental Protocol: Hydrolysis of MBT

The following protocol is based on the hydrolysis of benzothiazole, a similar compound, and is applicable to MBT:

-

Reaction Setup: 2-Mercaptobenzothiazole is mixed with an aqueous solution of sodium hydroxide in a reaction vessel equipped with a reflux condenser.

-

Hydrolysis: The mixture is heated to reflux and maintained at this temperature for several hours to ensure complete hydrolysis.

-

Isolation of 2-Aminothiophenol: After cooling, the reaction mixture, which contains the sodium salt of 2-aminothiophenol, is acidified. Acetic acid is often preferred over strong mineral acids to minimize the formation of byproducts.[4] The acidification precipitates 2-aminothiophenol as an oil, which can then be separated.

Quantitative Data for MBT Hydrolysis

| Parameter | Value | Reference |

| Reactants | 2-Mercaptobenzothiazole, Sodium Hydroxide, Water | [4] |

| Reaction | Reflux | [4] |

| Acidification | Acetic Acid to pH ~6.5 | [4] |

| Yield | High (exact values depend on specific conditions) |

Side Reactions and Byproducts

The synthesis of MBT is known to produce a significant number of byproducts, with over 50 having been identified.[3] Key byproducts include:

-

2-Anilinobenzothiazole (AnBTh): Formed from the reaction of MBT with aniline.

-

Benzothiazole: Can be formed through various side reactions.

-

Unreacted starting materials: Aniline, carbon disulfide, and sulfur may remain in the crude product.

During the hydrolysis of MBT, if a strong mineral acid is used for acidification, formic acid can be liberated from the sodium formate byproduct. This formic acid can then react with the 2-aminothiophenol product to reform benzothiazole, thus reducing the yield and purity of the final product.[4]

Conclusion

The synthesis of 2-aminothiophenol from aniline and carbon disulfide is a well-established industrial process that proceeds through the formation and subsequent hydrolysis of 2-mercaptobenzothiazole. While the overall pathway is straightforward, the underlying reaction mechanisms are complex and can lead to the formation of various byproducts. A thorough understanding of the reaction conditions and purification procedures is crucial for achieving high yields and purity of the final product, which is of significant importance in the development of pharmaceuticals and other specialty chemicals.

References

Spectroscopic Profile of 2-Aminothiophenol: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Aminothiophenol (CAS No: 137-07-5), an organosulfur compound with the molecular formula C₆H₇NS.[1][2] It is a valuable intermediate in the synthesis of various pharmaceuticals and dyes, including benzothiazoles.[1][3] This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The following tables summarize the ¹H and ¹³C NMR spectral data for 2-Aminothiophenol.

¹H NMR Data

The ¹H NMR spectrum of 2-Aminothiophenol exhibits characteristic signals for the aromatic protons and the protons of the amino and thiol functional groups. The chemical shifts can vary slightly depending on the solvent and concentration.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Solvent |

| H-6 | 7.20 | d | 7.5 | 1H | CDCl₃ |

| H-4 | 7.05 | t | 7.8 | 1H | CDCl₃ |

| H-3 | 6.75 | d | 7.9 | 1H | CDCl₃ |

| H-5 | 6.68 | t | 7.5 | 1H | CDCl₃ |

| -NH₂ | 4.01 | s (br) | - | 2H | CDCl₃ |

| -SH | 3.25 | s (br) | - | 1H | CDCl₃ |

Data sourced from publicly available spectral databases.

¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Carbon Assignment | Chemical Shift (δ) ppm | Solvent |

| C-2 (C-NH₂) | 146.5 | CDCl₃ |

| C-6 | 136.6 | CDCl₃ |

| C-4 | 129.2 | CDCl₃ |

| C-5 | 118.6 | CDCl₃ |

| C-3 | 115.4 | CDCl₃ |

| C-1 (C-SH) | 112.9 | CDCl₃ |

Data sourced from publicly available spectral databases.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of 2-Aminothiophenol confirms the presence of N-H, S-H, and C=C bonds.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3440, 3350 | Strong, Sharp | N-H Stretch | Primary Amine (-NH₂) |

| 2550 | Weak, Sharp | S-H Stretch | Thiol (-SH) |

| 1610 | Strong | N-H Bend | Primary Amine (-NH₂) |

| 1580, 1480, 1450 | Medium-Strong | C=C Stretch | Aromatic Ring |

| 740 | Strong | C-H Bend (ortho-disubstituted) | Aromatic Ring |

Data corresponds to analysis performed using the KBr pellet method.[5]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of 2-Aminothiophenol shows absorption bands corresponding to π→π* and n→π* transitions.

| λmax (nm) | Solvent | Electronic Transition |

| ~260 | Methanol | π→π |

| ~360 | Methanol | n→π |

Note: The absorption maxima can be influenced by the solvent. The values presented are typical for this class of compounds.

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The following sections outline the general methodologies.

NMR Spectroscopy Protocol

A sample of 2-Aminothiophenol (typically 5-10 mg) is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[6] The spectrum is recorded on a spectrometer, such as a 400 MHz instrument.[7][8] The instrument is tuned and locked to the deuterium signal of the solvent.[9] Standard pulse sequences are used to acquire the ¹H and ¹³C spectra.[10] Data processing involves Fourier transformation, phase correction, and baseline correction.[11]

IR Spectroscopy Protocol

For solid samples, the KBr pellet method is commonly employed.[5] A small amount of 2-Aminothiophenol (1-2 mg) is ground with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.[12] The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a neat liquid sample can be analyzed by placing a drop between two salt plates (e.g., NaCl or KBr).[13][14] The spectrum is recorded using an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹.[15] A background spectrum of the empty sample holder or pure KBr is recorded and subtracted from the sample spectrum.

UV-Vis Spectroscopy Protocol

A stock solution of 2-Aminothiophenol is prepared in a UV-transparent solvent, such as methanol or ethanol. This solution is then diluted to a concentration that results in an absorbance reading within the optimal range of the instrument (typically 0.1 to 1 AU).[16] The analysis is performed using a dual-beam UV-Vis spectrophotometer with a 1 cm path length quartz cuvette.[17] A baseline is recorded using a cuvette filled with the pure solvent.[18] The sample's absorption spectrum is then recorded over a specific wavelength range (e.g., 200-800 nm).

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like 2-Aminothiophenol.

Caption: Workflow for spectroscopic analysis of 2-Aminothiophenol.

References

- 1. 2-Aminothiophenol - Wikipedia [en.wikipedia.org]

- 2. 2-Aminothiophenol, 98% 137-07-5 India [ottokemi.com]

- 3. 2-氨基苯硫酚 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2-Aminobenzenethiol(137-07-5) 13C NMR [m.chemicalbook.com]

- 5. ijpsonline.com [ijpsonline.com]

- 6. ekwan.github.io [ekwan.github.io]

- 7. 2-Aminophenol(95-55-6) 13C NMR spectrum [chemicalbook.com]

- 8. 2-Aminophenol(95-55-6) 1H NMR spectrum [chemicalbook.com]

- 9. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 10. NMR Experiment Guide | University of Cincinnati [artsci.uc.edu]

- 11. emory.edu [emory.edu]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. webassign.net [webassign.net]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. mdpi.com [mdpi.com]

- 16. ossila.com [ossila.com]

- 17. rsc.org [rsc.org]

- 18. engineering.purdue.edu [engineering.purdue.edu]

Solubility of 2-Aminothiophenol in organic solvents

An In-depth Technical Guide on the Solubility of 2-Aminothiophenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminothiophenol (CAS No. 137-07-5), also known as 2-mercaptoaniline, is a bifunctional aromatic compound containing both an amino (-NH2) and a thiol (-SH) group. This unique structure makes it a versatile building block in the synthesis of a wide range of heterocyclic compounds, including pharmaceuticals and dyes.[1][2] A thorough understanding of its solubility in various organic solvents is a critical first step in reaction design, purification, and formulation development.

This guide summarizes the known qualitative solubility of 2-aminothiophenol in common organic solvents and provides a detailed experimental protocol for the quantitative determination of its solubility.

Qualitative Solubility of 2-Aminothiophenol

Based on available safety data sheets and chemical supplier information, the solubility of 2-aminothiophenol can be broadly categorized. It is important to recognize that terms like "soluble" and "mixes freely" are qualitative, and the actual solubility can vary with temperature and the purity of both the solute and the solvent.

| Solvent Class | Specific Solvents | Qualitative Solubility |

| Alcohols | Methanol, Ethanol | Mixes freely/Soluble[3][4] |

| Ketones | Acetone | Good solubility[5] |

| Halogenated | Dichloromethane | Good solubility[5] |

| Aromatic Hydrocarbons (BTX) | Benzene, Toluene, Xylene | Mixes freely[3][4] |

| Water | Insoluble/Slightly soluble[3][4][6][7][8][9][10] |

Factors Influencing Solubility

The solubility of 2-aminothiophenol is governed by its molecular structure and the nature of the solvent.

-

Polarity: The presence of the polar amino and thiol groups allows for hydrogen bonding, contributing to its solubility in polar solvents like alcohols.[5]

-

Aromatic Character: The nonpolar benzene ring contributes to its solubility in aromatic hydrocarbons like benzene, toluene, and xylene.

-

Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature. However, this relationship must be determined experimentally for each solvent system.

-

Purity: Impurities in either the 2-aminothiophenol or the solvent can affect solubility.

Experimental Protocol for Quantitative Solubility Determination

The following is a standard laboratory procedure for determining the solubility of a solid compound like 2-aminothiophenol in an organic solvent at a specific temperature.

Materials

-

2-Aminothiophenol (of known purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials or test tubes with secure caps

-

Constant temperature bath (e.g., water bath, oil bath, or heating block)

-

Calibrated thermometer or temperature probe

-

Magnetic stirrer and stir bars (optional, but recommended)

-

Syringes and syringe filters (solvent-compatible, e.g., PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of 2-aminothiophenol to a vial containing a known volume of the organic solvent. An excess is necessary to ensure that a saturated solution is formed.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature bath set to the desired temperature.

-

Stir the mixture vigorously for a sufficient amount of time to reach equilibrium. The time required to reach equilibrium should be determined experimentally (e.g., by taking measurements at different time points until the concentration of the solute in the solution becomes constant). A duration of 24-48 hours is often a reasonable starting point.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe pre-heated to the experimental temperature.

-

Immediately filter the solution through a syringe filter (also pre-heated) into a clean, dry, pre-weighed vial to remove any undissolved solid particles. This step is critical to avoid crystallization of the solute upon cooling.

-

-

Gravimetric Analysis (for non-volatile solvents):

-

Weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature that will not cause the decomposition of 2-aminothiophenol.

-

Once the solvent is completely removed, weigh the vial again. The difference in weight corresponds to the mass of the dissolved 2-aminothiophenol.

-

Calculate the solubility in g/100mL or other desired units.

-

-

Instrumental Analysis (more common and accurate):

-

Accurately dilute the filtered saturated solution with a known volume of the same solvent.

-

Analyze the concentration of 2-aminothiophenol in the diluted solution using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC). A calibration curve prepared with standard solutions of known concentrations will be required.

-

Calculate the concentration of the original saturated solution, which represents the solubility.

-

Data Presentation

The determined solubility data should be presented in a clear, tabular format, specifying the solvent, temperature, and solubility value with appropriate units (e.g., g/100 mL, mol/L, mg/mL).

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of 2-aminothiophenol.

Caption: Experimental workflow for determining the solubility of 2-aminothiophenol.

Conclusion

While quantitative data for the solubility of 2-aminothiophenol in organic solvents is not widely published, qualitative assessments indicate good solubility in alcohols, acetone, dichloromethane, and aromatic hydrocarbons. For researchers requiring precise solubility data for process development, reaction optimization, or formulation, the experimental protocol provided in this guide offers a reliable method for its determination. Careful control of experimental parameters, particularly temperature, is crucial for obtaining accurate and reproducible results.

References

- 1. 2-Aminothiophenol - Wikipedia [en.wikipedia.org]

- 2. Buy 2-Aminothiophenol | 137-07-5 [smolecule.com]

- 3. 2-Aminothiophenol (2-aminobenzenethiol)-CAS No. 137-07-5 | Asahi Chemical Co., Ltd. [chem-asahi.co.jp]

- 4. dotbglobal.com [dotbglobal.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. 2-Aminothiophenol technical grade, 90 137-07-5 [sigmaaldrich.com]

- 7. scientificlabs.ie [scientificlabs.ie]

- 8. 2-Aminothiophenol technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 2-氨基苯硫酚 technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]

- 10. 2-Aminothiophenol technical grade, 90 137-07-5 [sigmaaldrich.com]

An In-depth Technical Guide to the Isomers of Aminothiophenol: Properties, Reactivity, and Applications in Drug Development

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Aminothiophenol, an organosulfur compound incorporating both amino and thiol functional groups on a benzene ring, exists as three distinct positional isomers: 2-aminothiophenol (ortho-), 3-aminothiophenol (meta-), and 4-aminothiophenol (para-). The spatial arrangement of these functional groups profoundly influences their physicochemical properties, chemical reactivity, and, consequently, their applications. This technical guide provides a comprehensive overview of the synthesis, properties, and differential reactivity of these isomers, with a particular focus on their pivotal role as building blocks in the synthesis of pharmaceuticals, most notably benzothiazole-based compounds. Detailed experimental protocols and comparative data are presented to serve as a practical resource for professionals in chemical synthesis and drug discovery.

Physicochemical Properties of Aminothiophenol Isomers

The position of the amino and thiol groups on the aromatic ring significantly impacts the physical properties of the isomers, such as melting point, boiling point, and density. These differences arise from variations in intermolecular forces, including hydrogen bonding and molecular symmetry. A summary of key quantitative data is presented in Table 1 for direct comparison.

| Property | 2-Aminothiophenol (ortho-) | 3-Aminothiophenol (meta-) | 4-Aminothiophenol (para-) |

| CAS Number | 137-07-5[1][2] | 22948-02-3[3] | 1193-02-8[4] |

| Molecular Formula | C₆H₇NS[1][2] | C₆H₇NS[3] | C₆H₇NS[4] |

| Molar Mass ( g/mol ) | 125.19[1][2] | 125.19[3] | 125.19[4] |

| Appearance | Colorless to yellow-brown liquid or solid[1][5] | Pale yellow liquid | Yellow solid[6] |

| Melting Point (°C) | 19 - 26[1][5][7] | Not specified | 37 - 42[6] |

| Boiling Point (°C) | 234 - 280[1][5][7] | Not specified | 140-145 (at 16 Torr)[6] |

| Density (g/mL) | ~1.17 - 1.20 at 25 °C[5][7] | ~1.179 at 25 °C[8] | Not specified |

| Refractive Index (n20/D) | ~1.642[7] | ~1.656[8] | Not specified |

| pKa | 6.59 (thiol group)[9][10] | Not specified | Not specified |

| Solubility | Insoluble in water; soluble in organic solvents and basic water[1][5] | Soluble in water[8] | Insoluble in water; soluble in BTX and alcohol[6] |

Synthesis of Aminothiophenol Isomers

The synthesis of aminothiophenol isomers often starts from readily available substituted nitrobenzenes. A general workflow involves the introduction of a sulfur-containing group followed by the reduction of the nitro group to an amine.

Caption: General synthetic workflow for 2-aminothiophenol.

One common method for preparing 2-aminothiophenol involves a two-step process starting from aniline, which reacts with carbon disulfide, followed by the hydrolysis of the resulting mercaptobenzothiazole[1]. Another route is the zinc reduction of 2-nitrobenzenesulfonyl chloride[1]. The synthesis can also be achieved in a single step from 2-chloronitrobenzene using sodium sulfide[11].

Differential Chemical Reactivity

The most significant difference in the chemical reactivity of the isomers stems from the proximity of the amino and thiol groups in 2-aminothiophenol. This ortho configuration enables facile intramolecular cyclization reactions, which are not possible for the meta and para isomers.

Formation of Benzothiazoles

The hallmark reaction of 2-aminothiophenol is its condensation with carboxylic acids, aldehydes, or other carbonyl-containing compounds to form the benzothiazole heterocyclic system.[12][13][14] This reaction is a cornerstone in the synthesis of a vast array of biologically active molecules and dyes.[1][15] The reaction proceeds via the formation of a Schiff base or a thio-hemiaminal intermediate, followed by an intramolecular cyclization and dehydration/oxidation to yield the aromatic benzothiazole ring.

Caption: Contrasting reactivity of aminothiophenol isomers.

The meta and para isomers, lacking the adjacent amino and thiol groups, cannot undergo this intramolecular cyclization. Instead, they are more prone to intermolecular reactions, potentially leading to polymerization under similar conditions. This distinct reactivity makes 2-aminothiophenol a uniquely valuable precursor in heterocyclic chemistry.

Applications in Drug Development

The aminothiophenol isomers, particularly 2-aminothiophenol, are critical starting materials for synthesizing compounds with significant therapeutic value.

Caption: Role of aminothiophenols in drug development pathways.

-

Benzothiazoles : As previously discussed, 2-aminothiophenol is a key precursor for benzothiazoles.[12] This heterocyclic scaffold is present in numerous FDA-approved drugs and clinical candidates, exhibiting a wide range of biological activities, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties.[16][17]

-

Phenothiazines : 2-Aminothiophenol is also used in the synthesis of phenothiazines, a class of drugs with antipsychotic, antihistaminic, and antiemetic effects.[1]

-

Other Applications : 4-Aminothiophenol is utilized as a raw material for high-refractive-index polyimide materials and in the manufacture of materials for organic thin-film transistors.[6] Both 2- and 4-aminothiophenol are cited as raw materials for medicines and agricultural chemicals.[5][6] The ability of 2-aminothiophenol to form a complex with zinc has been explored for developing hypoglycemic medications.[5]

The concept of positional isomerism is critical in drug design, as subtle changes in substituent placement can dramatically alter a molecule's interaction with biological targets, leading to different therapeutic effects or side-effect profiles.[18][19]

Experimental Protocols

Protocol: Synthesis of 2-Aminothiophenol from 2-Chloronitrobenzene

This protocol is adapted from a one-step synthesis method.[11]

Materials:

-

2-Chloronitrobenzene

-

Sodium sulfide nonahydrate (Na₂S·9H₂O)

-

Water

-

Diethyl ether

-

Sodium chloride (NaCl)

-

Glacial acetic acid

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Separatory funnel

Procedure:

-

Prepare a clear solution of sodium sulfide nonahydrate (4.8 g, 0.02 M) in water (20 mL) in a round-bottom flask.[11]

-

Add 2-chloronitrobenzene (1.28 g, 0.008 M) to the solution in a single portion.[11]

-

Heat the mixture to reflux and maintain for 8 hours. The formation of a yellow-colored oil (2-chloroaniline by-product) may be observed after approximately 4 hours.[11]

-

After 8 hours, cool the reaction mixture to room temperature.

-

Extract the mixture with diethyl ether (2 x 20 mL) to remove the 2-chloroaniline by-product. Discard the organic layer.[11]

-

Saturate the remaining aqueous layer, which contains the sodium salt of 2-aminothiophenol, with sodium chloride.[11]

-

Carefully acidify the saturated solution with glacial acetic acid (2.4 g, 0.04 M) to precipitate the product.[11]

-

The product will liberate as an oil. Extract the product several times with diethyl ether.[11]

-

Combine the ether extracts, dry over anhydrous sodium sulfate, and remove the ether by rotary evaporation to yield 2-aminothiophenol. The reported yield for this method is approximately 48.5%.[11]

Protocol: Synthesis of a 2-Substituted Benzothiazole

This protocol describes a general condensation reaction between 2-aminothiophenol and a carboxylic acid using polyphosphoric acid (PPA) as a catalyst and dehydrating agent.[12]

Materials:

-

2-Aminothiophenol (1 equivalent)

-

Substituted benzoic acid (1 equivalent)

-

Polyphosphoric acid (PPA)

-

Round-bottom flask

-

Heating mantle with magnetic stirrer

-

Ice water bath

Procedure:

-

In a round-bottom flask, combine 2-aminothiophenol and the desired carboxylic acid.

-

Add polyphosphoric acid (PPA) in a quantity sufficient to ensure the mixture can be stirred effectively.

-

Heat the mixture with stirring. A typical reaction condition involves heating at 120-140 °C for 1 hour, followed by an increase to 160-180 °C for 2 hours.[12] (Note: Optimal temperature and time, which can be as high as 220 °C, depend on the specific substrates).[12]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully pour the viscous mixture into a beaker of ice water with vigorous stirring to precipitate the crude product.

-

Neutralize the solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide solution) to ensure complete precipitation.

-

Collect the solid product by vacuum filtration and wash thoroughly with water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2-substituted benzothiazole.

Conclusion

The three isomers of aminothiophenol, while sharing the same molecular formula, exhibit a fascinating divergence in their properties and reactivity. The ortho-isomer, 2-aminothiophenol, possesses a unique capacity for intramolecular cyclization, making it an indispensable building block for the synthesis of benzothiazoles and other heterocyclic systems of immense importance to the pharmaceutical industry. The meta- and para-isomers, though less utilized in this specific capacity, find applications in materials science and as precursors for other chemical entities. A thorough understanding of the distinct characteristics of each isomer is paramount for researchers and scientists aiming to leverage their unique chemical functionalities in the rational design and development of novel drugs and materials.

References

- 1. 2-Aminothiophenol - Wikipedia [en.wikipedia.org]

- 2. 2-Aminothiophenol | C6H7NS | CID 8713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Aminothiophenol | C6H7NS | CID 31577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Aminothiophenol | C6H7NS | CID 14510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Aminothiophenol (2-aminobenzenethiol)-CAS No. 137-07-5 | Asahi Chemical Co., Ltd. [chem-asahi.co.jp]

- 6. 4-Aminothiophenol (p-aminobenzenethiol)-CAS No. 1193-02-8 | Asahi Chemical Co., Ltd. [chem-asahi.co.jp]

- 7. chembk.com [chembk.com]

- 8. 3-Aminothiophenol | 22948-02-3 [chemicalbook.com]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]

- 11. ijpsonline.com [ijpsonline.com]

- 12. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. Buy 2-Aminothiophenol | 137-07-5 [smolecule.com]

- 16. taylorandfrancis.com [taylorandfrancis.com]

- 17. mdpi.com [mdpi.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Chemical Reactions of 2-Aminothiophenol's Functional Groups

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key chemical reactions involving the amine and thiol functional groups of 2-aminothiophenol. This versatile building block is a cornerstone in the synthesis of a wide array of heterocyclic compounds, most notably benzothiazoles, which are of significant interest in medicinal chemistry and materials science. This document details the primary reaction pathways, provides quantitative data for various synthetic methods, outlines detailed experimental protocols, and presents visual diagrams of reaction mechanisms and workflows.

Reactions of the Amine Group

The primary amine group of 2-aminothiophenol is a versatile nucleophile and can undergo a range of characteristic reactions.

N-Acylation

Selective N-acylation of the amino group can be achieved under specific conditions, often by protecting the more nucleophilic thiol group or by using chemoselective acylating agents. This reaction is crucial for introducing amide functionalities and for the synthesis of various derivatives.

Quantitative Data for N-Acylation

| Acylating Agent | Catalyst/Conditions | Product | Yield (%) | Reference |

| Acetic Anhydride | Immobilized Lipase (Novozym 435) | N-(2-mercaptophenyl)acetamide | High (not specified) | [1] |

| Benzoylisothiocyanates | Pyridine, reflux | N-(2-mercaptophenyl)benzamides | Good to Excellent | [2] |

| Acetic Anhydride | Ni-nanoparticles, acetonitrile, RT | N-acetylated amines/thiols | >90 | [3] |

Experimental Protocol: Chemoselective N-Acetylation using Immobilized Lipase [1]

-

To a solution of 2-aminophenol (as a model substrate) in a suitable organic solvent, add an acyl donor such as vinyl acetate.

-

Add Novozym 435 (immobilized lipase) to the reaction mixture.

-

Stir the mixture at a controlled temperature and speed of agitation.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, filter off the immobilized enzyme.

-

Remove the solvent under reduced pressure and purify the product, N-(2-hydroxyphenyl)acetamide, by column chromatography or recrystallization.

Note: This protocol for 2-aminophenol can be adapted for 2-aminothiophenol, but optimization of reaction conditions may be necessary to ensure chemoselectivity for the amino group.

N-Alkylation

Direct N-alkylation of 2-aminothiophenol can be challenging due to the potential for competing S-alkylation and over-alkylation. However, with appropriate choice of reagents and conditions, selective N-alkylation is achievable.

Experimental Protocol: N-Benzylation of a Related Aminothiophene [4]

-

Dissolve sodium hydride (2.4 mmol) in anhydrous tetrahydrofuran (THF) in a flame-dried flask.

-

While stirring at room temperature, add benzimidazole (2 mmol) dropwise.

-

Allow the reaction to stir for 30 minutes.

-

Add benzyl bromide (2.2 mmol).

-

Monitor the reaction for completion.

-

Quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate.

Note: This protocol for benzimidazole highlights a general procedure for N-alkylation that could be adapted for 2-aminothiophenol, likely requiring optimization to favor N- over S-alkylation.

Diazotization and Sandmeyer-Type Reactions

The primary aromatic amine of 2-aminothiophenol can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of substituents onto the aromatic ring via Sandmeyer or related reactions.[5][6][7]

Experimental Protocol: Diazotization and Sandmeyer Reaction (General Procedure) [8]

Part 1: Preparation of the Diazonium Salt

-

Dissolve the aromatic amine (e.g., p-toluidine) in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C.

-

The formation of the diazonium salt is indicated by a change in the reaction mixture.

Part 2: Sandmeyer Reaction with Copper(I) Chloride

-

Prepare a solution of copper(I) chloride.

-

Slowly add the cold diazonium salt solution to the copper(I) chloride solution.

-

A reaction will occur, often with the evolution of nitrogen gas.

-

The aryl chloride product can then be isolated by extraction and purified.

Note: When applying this to 2-aminothiophenol, the thiol group may interfere. Protection of the thiol or careful control of reaction conditions is likely necessary.

Reactions of the Thiol Group

The thiol group is a strong nucleophile and is readily susceptible to oxidation.

S-Alkylation and S-Acylation

Selective S-alkylation and S-acylation can be achieved by taking advantage of the higher nucleophilicity of the thiolate anion compared to the amine. These reactions are typically carried out under basic conditions.

Experimental Protocol: Selective S-Methylation of Sulfhydryl Groups (General) [9][10]

-

Dissolve the thiol-containing compound in a suitable solvent.

-

Add a base, such as potassium carbonate or cesium carbonate, to generate the thiolate.

-

Add the alkylating agent, such as methyl iodide, dropwise at a controlled temperature.

-

Stir the reaction mixture until completion, as monitored by TLC.

-

Work up the reaction by quenching with water and extracting the product with an organic solvent.

-

Purify the product by chromatography or distillation.

Experimental Protocol: Deprotection of S-Acetyl Groups (Revealing a Thiol from its Acylated form) [1]

-

Dissolve the S-acetylated compound in a suitable solvent (e.g., methanol, ethanol, or THF).

-

Add a solution of sodium hydroxide (1.1-2.0 equivalents) dropwise.

-

Stir the reaction at room temperature or reflux, monitoring by TLC or LC-MS.

-

Upon completion, cool the mixture and neutralize with HCl to pH ~7.

-

Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

Oxidation to Disulfide

2-Aminothiophenol is readily oxidized to 2,2'-diaminodiphenyl disulfide, even by atmospheric oxygen. Controlled oxidation can be achieved using various oxidizing agents.[11][12][13][14]

Quantitative Data for Disulfide Formation

| Oxidizing Agent | Catalyst/Conditions | Product | Yield (%) | Reference |

| Hydrogen Peroxide | Trifluoroethanol, 0 °C to RT, 24h | Diphenyl disulfide (from thiophenol) | 97 | [3] |

| Hydrogen Peroxide | Cr(III) catalyst, 60% methanol, RT | Disulfide | Excellent | [14] |

Experimental Protocol: Oxidation of Thiophenol to Diphenyl Disulfide with Hydrogen Peroxide [3]

-

In a round-bottom flask, dissolve benzenethiol (0.1 mol) in trifluoroethanol (50 mL).

-

Cool the mixture in an ice bath.

-

Add 30% aqueous hydrogen peroxide (0.11 mol) dropwise over 15 minutes.

-

Remove the ice bath and stir the reaction at room temperature for 24 hours.

-

The diphenyl disulfide product precipitates from the solution.

-

Collect the solid by filtration and dry under vacuum.

Note: This protocol for thiophenol can be adapted for the synthesis of 2,2'-diaminodiphenyl disulfide from 2-aminothiophenol.

Michael Addition

The nucleophilic thiol group of 2-aminothiophenol can participate in Michael additions to α,β-unsaturated carbonyl compounds, leading to the formation of new carbon-sulfur bonds.[15]

Experimental Protocol: Michael Addition of Thiols to Maleimides (General) [15][16]

-

Dissolve the thiol-containing biomolecule in a degassed buffer (e.g., phosphate buffer, pH 6.5-7.5).

-

If necessary, reduce any existing disulfide bonds with a reducing agent like TCEP and remove the reducing agent.

-

Prepare a stock solution of the maleimide reagent in an organic solvent like DMSO or DMF.

-

Add the maleimide stock solution to the biomolecule solution in a 10-20 fold molar excess.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

-

Optionally, quench the reaction by adding a small molecule thiol like L-cysteine.

Concerted Reactions of Amine and Thiol Groups: Synthesis of Benzothiazoles

The most prominent reaction of 2-aminothiophenol is its condensation with various carbonyl-containing compounds to form the benzothiazole ring system. This typically involves the initial formation of a Schiff base between the amine and the carbonyl group, followed by an intramolecular nucleophilic attack of the thiol.

Condensation with Aldehydes and Ketones

This is a widely used and versatile method for the synthesis of 2-substituted benzothiazoles. A vast array of catalysts and reaction conditions have been developed to optimize this transformation.[17][18][19][20][21][22]

Quantitative Data for Benzothiazole Synthesis from Aldehydes

| Aldehyde | Catalyst/Conditions | Yield (%) | Reference |

| Various Aromatic Aldehydes | H₂O₂/HCl, ethanol, RT, 45-60 min | 85-94 | [17] |

| Various Aromatic Aldehydes | Nano CeO₂, water, RT | High (not specified) | [17] |

| Various Aromatic Aldehydes | ZnO NPs, solvent-free, RT, 30 min | 79-91 | [17] |

| Various Aromatic/Heteroaryl Aldehydes | Amberlite IR-120, microwave, 85°C, 5-10 min | 88-95 | [17] |

| Various Aromatic Aldehydes | Sodium hydrosulfite, water-ethanol, reflux, 12h | 51-82 | [18] |

| Substituted Benzaldehydes | RHCAC, ethanol-water, RT, 5-10 min | 93-98 | [18] |

| Substituted Benzaldehydes | Koser's reagent, 1,4-dioxane, O₂, RT, 15 min | 80-90 | [18] |

| p-Substituted Benzaldehydes | Cu₂O, DMSO, RT, 3-5h | 70-90 | [18] |

| Various Aldehydes | Zn(OAc)₂·2H₂O, solvent-free, 80°C, 30-60 min | 67-96 | [22] |

Experimental Protocol: Microwave-Assisted Synthesis of 2-Arylbenzothiazoles [17]

-

In a microwave-safe reaction vessel, combine 2-aminothiophenol (1 mmol), the desired aldehyde (1 mmol), and Amberlite IR-120 resin (e.g., 100 mg).

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at 85 °C for 5-10 minutes.

-

After the reaction is complete, cool the vessel to room temperature.

-

Add a suitable solvent (e.g., ethanol or ethyl acetate) and filter to remove the resin.

-

Wash the resin with the same solvent.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Condensation with Carboxylic Acids and Derivatives

Carboxylic acids and their derivatives, such as acid chlorides and esters, can also be used to synthesize 2-substituted benzothiazoles. These reactions often require harsher conditions or specific activating agents compared to condensations with aldehydes.[20]

Quantitative Data for Benzothiazole Synthesis from Carboxylic Acids/Derivatives

| Reactant | Catalyst/Conditions | Yield (%) | Reference |

| N-protected amino acids | Molecular iodine, solvent-free, 20-25 min | 54-98 | [22] |

| Aliphatic/Aromatic Carboxylic Acids | MeSO₃H/SiO₂, 140°C, 2-12h | 70-92 | [20] |

| Acyl Chlorides | NaHSO₄-SiO₂, solvent-free | High (not specified) | [9] |

Experimental Protocol: Condensation with Carboxylic Acids using a Dehydrating Catalyst [20]

-

In a reaction vessel, combine 2-aminothiophenol, the carboxylic acid, and a dehydrating catalyst such as MeSO₃H/SiO₂.

-

Heat the mixture at 140 °C for 2-12 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture.

-

Work up the reaction, which may involve neutralization, extraction, and purification by column chromatography or recrystallization.

Coordination Chemistry

The nitrogen and sulfur atoms of 2-aminothiophenol can act as ligands, forming coordination complexes with various transition metals. The ligand can coordinate as a bidentate monoanionic ligand after deprotonation of the thiol group.[23]

Experimental Protocol: Synthesis of a Dichlorobis(2-aminothiophenolato)tin(IV) Complex [23]

-

Dissolve 2-aminothiophenol in anhydrous ethanol.

-

Add this solution dropwise to a solution of SnCl₄ in the same solvent in a 2:1 ligand to metal molar ratio while stirring.

-

Reflux the reaction mixture on a steam bath for two hours.

-

The complex precipitates from the solution.

-

Filter the precipitate, wash with ethanol, and dry.

Diagrams of Reaction Mechanisms and Workflows

Reaction Mechanisms

Caption: Key reaction pathways of 2-aminothiophenol's functional groups.

Caption: General mechanism for benzothiazole synthesis.

Experimental Workflow

Caption: Generalized experimental workflow for reactions of 2-aminothiophenol.

References

- 1. benchchem.com [benchchem.com]

- 2. Nickel(II) complexes based on l-amino-acid-derived ligands: synthesis, characterization and study of the role of the supramolecular structure in carbon dioxide capture - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lscollege.ac.in [lscollege.ac.in]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. mdpi.com [mdpi.com]

- 10. juniperpublishers.com [juniperpublishers.com]

- 11. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 12. researchgate.net [researchgate.net]

- 13. Oxidation of Disulfides to Thiolsulfinates with Hydrogen Peroxide and a Cyclic Seleninate Ester Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. mdpi.com [mdpi.com]

- 18. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

2-Aminothiophenol: A Technical Guide to its Discovery and Historical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminothiophenol (2-ATP) is a pivotal organosulfur compound, serving as a cornerstone intermediate in the synthesis of a multitude of pharmaceuticals and industrial chemicals, most notably benzothiazoles. Its unique structure, featuring both an amino and a thiol group ortho to each other on a benzene ring, imparts a reactivity profile that has been exploited in organic synthesis for over a century. This technical guide provides an in-depth exploration of the historical synthesis of 2-aminothiophenol, presenting detailed experimental protocols for key historical methods, a comparative analysis of their efficiencies, and graphical representations of the synthetic pathways.

Introduction and Discovery

2-Aminothiophenol, with the chemical formula C₆H₄(SH)(NH₂), is a colorless oily solid that is prone to oxidation, often appearing as a colored impurity.[1] While the precise moment of its first isolation is not prominently documented, its chemistry is deeply intertwined with the development of benzothiazole synthesis. The pioneering work on benzothiazoles by August Wilhelm von Hofmann in the late 19th century laid the groundwork for the synthesis and utilization of its precursors, including 2-aminothiophenol.[2] A significant early synthesis involved the reaction of 2-aminothiophenol or its disulfide with carbon disulfide, a method also explored by Hofmann in 1887 to produce 2-mercaptobenzothiazole.[2] This highlights that 2-aminothiophenol was a known and accessible chemical entity during this foundational period of heterocyclic chemistry.

Its importance grew substantially with the discovery of the diverse biological activities of benzothiazole derivatives, which are now recognized for their antimicrobial, anticonvulsant, and antioxidant properties, making 2-aminothiophenol an indispensable starting material in drug discovery.[3]

Historical Synthetic Methodologies

Several classical routes to 2-aminothiophenol have been established, each with distinct advantages and disadvantages regarding starting materials, reaction conditions, and yield. The following sections detail the most historically significant methods.

Synthesis from 2-Chloronitrobenzene

One of the most extensively studied and versatile starting materials for 2-aminothiophenol synthesis is the relatively inexpensive 2-chloronitrobenzene.[4] Multiple synthetic schemes have been developed from this precursor.

Scheme I & II: Multi-step Synthesis via Disulfide Intermediate

These routes first involve the formation of di-(2-nitrophenyl)-disulfide. This intermediate is then reduced to 2-nitrothiophenol (Scheme I) or converted to 2-nitrobenzenesulphonyl chloride (Scheme II), followed by a final reduction step to yield 2-aminothiophenol. These three-step processes, however, are characterized by very low overall yields.[4]

Scheme III: Two-Step Synthesis via Disulfide Intermediate

A more efficient approach involves the direct, single-step reduction of both the disulfide bond and the nitro groups of di-(2-nitrophenyl)-disulfide using zinc dust in glacial acetic acid. This two-step route offers a notable improvement in yield over the three-step methods.[4]

Scheme IV: One-Step Synthesis

The most direct historical method from 2-chloronitrobenzene is a one-step reaction using sodium sulfide or sodium disulfide. This process involves the simultaneous substitution of the chlorine atom and reduction of the nitro group, providing the highest yield among the routes starting from 2-chloronitrobenzene.[4][5]

Synthesis from Aniline via Mercaptobenzothiazole

A common industrial and historical route involves two main steps starting from aniline.[1] First, aniline reacts with carbon disulfide, typically under pressure and high temperature, to form 2-mercaptobenzothiazole. This intermediate is then hydrolyzed using a strong base like sodium hydroxide to cleave the thiazole ring and yield the sodium salt of 2-aminothiophenol.[6]